molecular formula C10H7FN2 B8787207 5-fluoro-6-methyl-1H-indole-3-carbonitrile

5-fluoro-6-methyl-1H-indole-3-carbonitrile

Cat. No. B8787207
M. Wt: 174.17 g/mol
InChI Key: VZVMZIFHBNMUGA-UHFFFAOYSA-N
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Patent
US08735414B2

Procedure details

Into a solution of 5-fluoro-6-methyl-1H-indole (1.9 g, 12.8 mmol) in DMF (13 mL) at −78° C. was added chlorosulfonyl isocyanate (1.33 mL, 15.3 mmol). After addition the cooling bath was removed and the mixture was allowed to warm to room temperature. The mixture was then poured into ice water, filtered and washed with water and brine. The cake was then dissolved in acetonitrile and concentrated to give 5-fluoro-6-methyl-1H-indole-3-carbonitrile (2.2 g, 100%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[NH:7][CH:6]=[CH:5]2.ClS([N:16]=[C:17]=O)(=O)=O>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[NH:7][CH:6]=[C:5]2[C:17]#[N:16]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1C
Name
Quantity
1.33 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The mixture was then poured into ice water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and brine
DISSOLUTION
Type
DISSOLUTION
Details
The cake was then dissolved in acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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